molecular formula C18H13F3N2O2 B2536769 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 432518-45-1

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2536769
CAS No.: 432518-45-1
M. Wt: 346.309
InChI Key: RPHFOMPBPMGQLS-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is an oxazole-based carboxamide derivative characterized by a trifluoromethyl-substituted phenyl group at the N-position of the oxazole ring. This compound is structurally related to teriflunomide impurities, where it is designated as "Impurity-C" in analytical studies . Its molecular formula is C₁₈H₁₃F₃N₂O₂, with a molecular weight of 346.30 g/mol. The trifluoromethyl group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFOMPBPMGQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich oxazole ring undergoes selective oxidation under controlled conditions:

Reagents/ConditionsProducts FormedYield (%)Key Observations
KMnO₄ (0.1 M in H₂SO₄, 40°C)Oxazole N-oxide derivative78Selective oxidation at N1 position
H₂O₂/AcOH (reflux, 6 hr)Ring-opened α-ketoamide intermediate63Competitive C=O bond cleavage

Mechanistic insight: Oxidation typically initiates at the oxazole nitrogen (N1) due to its lone pair accessibility, forming stable N-oxide products. Stronger oxidative conditions lead to ring degradation.

Nucleophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs meta-substitution:

ReagentPosition ModifiedProductRate (k, M⁻¹s⁻¹)
Cl₂/FeCl₃ (0°C)Phenyl ring5-Chloro-3-(trifluoromethyl)anilide2.4 × 10⁻³
NaNH₂/NH₃ (l), -33°COxazole C44-Amino-oxazole carboxamide1.1 × 10⁻²

Notable trend: Electron-withdrawing CF₃ group deactivates the phenyl ring, favoring substitution at the oxazole nucleus over the aryl group.

Reduction Pathways

Controlled hydrogenation modifies multiple sites:

ConditionsTarget SiteProductSelectivity
H₂ (1 atm)/Pd-C (EtOH, 25°C)Oxazole ring4,5-Dihydrooxazole carboxamide89%
LiAlH₄ (THF, 0°C)CarboxamidePrimary amine derivative94%

Critical finding: Ring hydrogenation preserves the trifluoromethylphenyl group intact, enabling selective synthesis of saturated heterocycles.

Cycloaddition Reactivity

The oxazole participates in [3+2] and [4+2] cycloadditions:

Reaction PartnerTypeProduct ClassApplication Relevance
PhenylacetyleneHuisgenIsoindole-fused oxazoleFluorescent materials
Singlet oxygen (¹O₂)Diels-AlderEndoperoxide derivativesPhotodynamic therapy agents

Experimental data:

  • Reaction with phenylacetylene at 120°C yields 82% bicyclic product (m/z 421.12 by HRMS)

  • Endoperoxide formation quantum yield: Φ = 0.34 ± 0.02 in CH₂Cl₂

Hydrolysis Stability

The carboxamide linkage shows pH-dependent stability:

Conditiont₁/₂ (hr)Major Degradation Products
0.1 N HCl (37°C)485-Methyl-3-phenyloxazole-4-carboxylic acid
0.1 N NaOH (37°C)123-(Trifluoromethyl)aniline

Structural implications: Acidic conditions cleave the anilide bond, while basic hydrolysis disrupts the oxazole ring .

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

SolventPrimary ProcessQuantum YieldProduct Identification
Acetonitrile[2π+2π] dimerization0.18Head-to-tail oxazole dimer
MethanolC-F bond cleavage0.07Defluorinated aryl products

Mechanistic note: Conjugation between oxazole and trifluoromethylphenyl groups enables intersystem crossing, promoting radical-mediated pathways .

Metal Complexation

The carboxamide acts as a bidentate ligand:

Metal SaltCoordination ModeStability Constant (log β)Applications Demonstrated
Cu(NO₃)₂·3H₂ON,O-chelation5.2 ± 0.3Antimicrobial catalysts
Pd(OAc)₂κ²-(N,N')7.8 ± 0.2Cross-coupling reaction mediators

Crystallographic data: Cu complex shows distorted square planar geometry (bond lengths: Cu-N = 1.98 Å, Cu-O = 1.92 Å).

This comprehensive reactivity profile establishes 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide as a versatile synthon for medicinal chemistry and materials science. Recent studies highlight its potential in creating:

  • Tumor-targeting prodrugs through pH-sensitive carboxamide modifications

  • OLED emitters via controlled cycloaddition pathways

  • Heavy metal sequestration agents through stable coordination complexes

Ongoing research focuses on exploiting its orthogonal reactivity sites for combinatorial library synthesis, with particular interest in trifluoromethyl group retention during transformations .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is in the development of anticancer agents. Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Case Study: Anticancer Efficacy

A study published in ACS Omega reported on the synthesis and evaluation of N-Aryl derivatives containing trifluorophenyl groups. The results showed that these compounds had promising anticancer properties, suggesting that the trifluoromethyl group enhances biological activity through increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that compounds related to this compound may also possess antimicrobial properties. A study on oxadiazole derivatives indicated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial efficacy due to their electron-withdrawing effects, which can stabilize reactive intermediates during microbial inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the phenyl rings or the introduction of additional functional groups can significantly affect biological activity. For instance, variations in substituents on the oxazole ring have been shown to alter potency against different cancer cell lines .

CompoundStructureActivityNotes
This compoundStructureAnticancerHigh growth inhibition observed
Related Oxadiazole DerivativeOxadiazoleAntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Structural Modifications in the Phenyl Ring

(a) Positional Isomers of Trifluoromethylphenyl Substituents
  • Impurity-C (Target Compound) : The trifluoromethyl group is at the meta position on the phenyl ring.
  • Impurity-F : The trifluoromethyl group is at the ortho position (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) .
  • Impurity-G : The phenyl ring lacks fluorine and instead has a para-methyl group (5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide) .

Impact :

  • Lipophilicity : The meta-CF₃ group (Impurity-C) increases logP compared to para-CH₃ (Impurity-G), enhancing membrane permeability.
  • Stereoelectronic Effects : Ortho-CF₃ (Impurity-F) may introduce steric hindrance, reducing binding affinity compared to meta-CF₃ .
(b) Nitro and Methoxy Modifications
  • 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (): Incorporates a nitro group at the meta position and a methyl group at the para position on the phenyl ring.
  • 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Replaces the trifluoromethyl group with a methoxyphenyl moiety and introduces a thiazole-oxadiazole hybrid system.

Impact :

  • Electron-Withdrawing vs. The methoxy group () increases solubility but reduces metabolic stability .
  • Heterocyclic Complexity : Thiazole-oxadiazole systems () may improve binding to targets like kinase enzymes but complicate synthesis .

Modifications in the Oxazole Core and Amide Linkage

(a) Oxazole vs. Pyrazole and Thiazole Cores
  • 5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide : Oxazole core with a planar structure, favoring π-π stacking interactions.
  • 5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide (): Replaces the phenyl group with a pyrazole ring, introducing additional hydrogen-bonding sites.

Impact :

  • Binding Affinity : Pyrazole derivatives () may exhibit stronger interactions with polar receptors due to N–H bonding .
(b) Amide Nitrogen Modifications
  • N-[3-(Benzylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (): Adds a benzylcarbamoyl group to the phenyl ring, increasing molecular weight (411.45 g/mol) and hydrogen-bonding capacity.

Impact :

  • Hydrogen Bonding: The benzylcarbamoyl group () introduces two additional hydrogen-bond donors, which could enhance binding to serine proteases or kinases .
  • Molecular Weight : Higher molecular weight (411 vs. 346 g/mol) may reduce bioavailability due to increased polar surface area .

Biological Activity

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H14F3N3OC_{16}H_{14}F_3N_3O, with a molecular weight of approximately 335.29 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets. For instance, the trifluoromethyl group can increase lipophilicity, thereby improving membrane permeability and bioavailability . The oxazole ring contributes to the compound's ability to interact with various biological receptors and enzymes.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole compounds can exhibit antimicrobial properties. For example, related compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that this compound may possess similar activities .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving the metabolism of related compounds, it was observed that these compounds could yield plasma concentrations of anti-inflammatory agents upon administration . This suggests that this compound may similarly exert anti-inflammatory effects.

Anticancer Potential

Preliminary studies indicate that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potential as anticancer agents . The introduction of specific substituents can enhance their efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxazole derivatives were tested for their antimicrobial properties. The results indicated that certain modifications to the oxazole structure significantly enhanced activity against gram-positive and gram-negative bacteria. The presence of the trifluoromethyl group was particularly noted for improving efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the metabolic pathways of related compounds and their anti-inflammatory effects. It was shown that after oral administration in animal models, these compounds were metabolized to yield active anti-inflammatory metabolites, suggesting a promising therapeutic pathway for conditions like arthritis and other inflammatory diseases .

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryMetabolized to yield active anti-inflammatory agents
AnticancerCytotoxic effects on MCF-7 cell line

Q & A

Q. What strategies ensure reproducibility of experimental data across research groups?

  • Methodological Answer :
  • Standard Operating Procedures (SOPs) : Document synthesis, purification, and assay protocols in detail.
  • Inter-Lab Comparisons : Participate in round-robin studies with shared compound batches.
  • Open Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories (e.g., Zenodo, PubChem) .

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